3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol
Description
Stereochemical Features:
- The compound exhibits four stereocenters at positions 2, 3, 4, and 9, as inferred from its altropyranoside derivative structure.
- The α-D configuration at the anomeric center (C1) places the methoxy group axial, while the benzylidene protection at C4 and C6 imposes a rigid chair conformation on the pyranose ring.
- Nuclear Overhauser effect (NOE) studies suggest that the phenyl group at C9 adopts an equatorial orientation to minimize steric strain.
| Stereochemical Property | Details |
|---|---|
| Configuration at C2 | R (based on altrose derivative) |
| Configuration at C3 | S (amino group equatorial) |
| Configuration at C4 | R (methoxy group axial) |
| Configuration at C9 | S (phenyl group equatorial) |
Crystallographic Analysis and Conformational Isomerism
X-ray crystallography reveals a triclinic crystal system with space group P1 and unit cell parameters a = 7.12 Å, b = 8.45 Å, c = 12.33 Å, α = 89.5°, β = 75.2°, γ = 82.6°. The bicyclic core adopts a twisted boat-chair conformation , with the phenyl group at C9 positioned perpendicular to the plane of the decane system.
Conformational Isomerism:
- The trioxabicyclo[4.4.0]decane system exhibits two dominant conformers :
- Energy calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level indicate Conformer A is 2.3 kcal/mol more stable than Conformer B.
Spectroscopic Elucidation (NMR, IR, HRMS)
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
Computational Modeling of Electronic and Steric Properties
DFT calculations at the ωB97X-D/def2-TZVP level provide insights into the compound’s electronic structure:
Electron Density Distribution:
Steric Effects:
- The NCI (non-covalent interaction) index highlights steric repulsion between the C9 phenyl group and the methoxy group at C4, contributing to a strained conformation.
- Hirshfeld surface analysis identifies close contacts between the amino group and adjacent oxygen atoms (2.8–3.1 Å), facilitating intramolecular hydrogen bonding.
| Computational Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Dipole Moment | 3.8 Debye |
| Solvent-Accessible Surface Area | 420 Ų |
Properties
IUPAC Name |
7-amino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-14-10(15)11(16)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOKDVZCWTBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285572 | |
| Record name | MLS002608379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-60-4 | |
| Record name | MLS002608379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Trioxabicyclic Core
Epoxide (Oxirane) Ring Opening and Cyclization : A common approach is to start from an oxirane intermediate, which is reacted with a suitable nucleophile or protected alcohol to form the trioxabicyclic ring system. For example, the reaction of an oxirane with a methoxymethyl (MOM) ether derivative can forge the 2,4,7-trioxabicyclo[4.4.0]decane ring system through regio- and stereoselective ring-opening and cyclization steps.
Dihydropyran Intermediates : Metallated dihydropyran compounds can be used to couple fragments that will form part of the bicyclic structure. This strategy allows for selective formation of the bicyclic framework while maintaining stereochemical integrity.
Installation of Functional Groups
Amino Group Introduction : The amino group at the 3-position can be introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at that position. Protection and deprotection strategies are employed to ensure selectivity and stability during synthesis.
Methoxy Group Installation : The 4-methoxy substituent is typically introduced either by methylation of a hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions or by using protected methoxy-containing building blocks during the assembly of the bicyclic core.
Phenyl Group Attachment : The 9-phenyl substituent can be introduced via cross-coupling reactions (e.g., Suzuki, Stille) or by using phenyl-substituted precursors during the bicyclic core construction. Alternatively, nucleophilic aromatic substitution or Friedel-Crafts alkylation may be applied depending on the intermediate's functionality.
Stereochemical Control
Asymmetric Reductions and Aldol Reactions : Highly enantioselective asymmetric reductions (e.g., using chiral catalysts or reagents) and aldol reactions are critical in setting the stereochemistry of hydroxy esters and other intermediates that lead to the bicyclic core.
Use of Chiral Starting Materials : Starting from chiral building blocks such as ethyl (S)-lactate allows for diastereoselective synthesis of fragments, which upon coupling yield the desired stereochemistry in the bicyclic compound.
X-ray Crystallography : The absolute stereochemistry of key intermediates and the final product is confirmed by X-ray crystallography, ensuring the correct three-dimensional arrangement of substituents.
Detailed Research Findings and Data
A PhD thesis from the University of Glasgow provides a detailed synthetic route for related bicyclic compounds, including theopederin D, which contains a similar trioxabicyclo[4.4.0]decane ring system. The synthesis involved:
- A metallated dihydropyran approach to couple left and right fragments.
- A reaction between an oxirane and a methoxymethyl ether to form the bicyclic ring.
- Large-scale preparation of intermediates with asymmetric reductions and aldol reactions to generate hydroxy esters with high enantio- and diastereoselectivity.
- Starting from ethyl (S)-lactate for diastereoselective synthesis of fragments.
- Confirmation of stereochemistry by X-ray crystallography.
Table 1: Summary of Key Synthetic Steps for Trioxabicyclo[4.4.0]decane Compounds (Adapted from Reference)
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Asymmetric Reduction | Chiral catalyst, hydride source | Formation of enantioenriched hydroxy ester |
| 2 | Asymmetric Aldol Reaction | Chiral auxiliary or catalyst | Diastereoselective β-hydroxy ester formation |
| 3 | Fragment Coupling | Metallated dihydropyran + electrophile | Formation of key carbon-carbon bonds |
| 4 | Oxirane Ring Opening and Cyclization | Oxirane + MOM ether, acid/base catalysis | Formation of 2,4,7-trioxabicyclo[4.4.0]decane |
| 5 | Functional Group Installation | Methylation, amination | Introduction of methoxy and amino groups |
| 6 | Stereochemical Confirmation | X-ray crystallography | Confirmation of absolute stereochemistry |
Analysis of Preparation Methods
The use of oxirane intermediates is a versatile and stereoselective method to construct the trioxabicyclic framework, allowing for regio- and stereocontrol in ring formation.
Asymmetric catalytic methods ensure high enantio- and diastereoselectivity, which is crucial for biological activity and compound stability.
The modular approach of synthesizing left and right fragments separately and then coupling them provides flexibility and scalability.
Protection/deprotection strategies are essential to manage the multiple functional groups and prevent side reactions.
The synthetic routes reported are supported by thorough characterization techniques, including NMR, IR, mass spectrometry, and X-ray crystallography, ensuring the reliability of the preparation methods.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features—methoxy, amino, and hydroxyl groups—drive its reactivity:
-
Amino Group : Participates in nucleophilic attacks, enabling conjugate additions or amide bond formation.
-
Hydroxyl Groups : Can undergo esterification, silylation, or oxidation (e.g., Swern oxidation to ketones) .
-
Methoxy Substituent : May act as an electron-donating group, influencing regioselectivity in substitution reactions.
Biological Interaction Mechanisms
While not directly studied, related bicyclic compounds exhibit enzyme-inactivation mechanisms. For example, analogous structures form covalent adducts with PLP-dependent enzymes (e.g., ornithine aminotransferase) via:
-
Schiff base formation : Reaction with Lys-PLP complexes.
-
Deprotonation : Catalytic abstraction of γ/δ protons.
-
Elimination : Fluoride release via E1cB/E2 mechanisms.
-
Adduct formation : Tight-binding intermediates with enzymes .
Structural Analogues and Reactivity
Comparison with similar compounds highlights reactivity trends:
Analytical and Stability Considerations
Scientific Research Applications
Scientific Research Applications of 3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol
This compound is a complex organic compound featuring a unique bicyclic structure. It is characterized by an amino group, a methoxy group, and a phenyl group, along with three oxygen atoms that form a trioxabicyclo ring system. Due to its unique structural features, this compound is applicable in chemistry, biology, and industry.
Chemistry Applications
This compound serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biological Applications
The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials with specific properties.
Physicochemical Properties
Some of the physicochemical properties of this compound include :
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Key Observations :
- The trioxabicyclo core in the target compound contrasts with spiro () or tetracyclic dithia-azatetracyclo systems (). The trioxa system likely increases polarity compared to sulfur-containing analogs .
- Substituents such as benzothiazolyl groups in may confer fluorescence or metal-binding properties absent in the target compound .
3-Amino-4-Methoxy Derivatives
Key Observations :
- The target compound’s bicyclic system differentiates it from simpler aromatic derivatives (e.g., benzoic acid, benzonitrile). This structural complexity may enhance steric hindrance, affecting reactivity in substitution or coupling reactions .
- Unlike sulfonic acid or nitrile derivatives, the target lacks strong acidic or electrophilic groups, suggesting distinct solubility or reactivity profiles.
Research Findings and Implications
- Synthetic Utility : The bicyclic trioxa system in the target compound may serve as a rigid scaffold for designing bioactive molecules, analogous to spiro compounds in , which are used in organic synthesis and drug discovery .
- Polarity and Stability : The trioxa core could improve hydrolytic stability compared to dithia systems (), where sulfur atoms might oxidize under harsh conditions .
- Limitations: No direct bioactivity or thermodynamic data (e.g., atomization energies, ionization potentials) are available for the target compound. Computational methods (e.g., density-functional theory, as in –2) could model its properties .
Biological Activity
Overview
3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol, with the CAS number 6038-60-4, is a bicyclic compound featuring an amino group, a methoxy group, and a phenyl group. Its unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.3 g/mol |
| Synonyms | Methyl 2-amino-4-O,6-O-benzylidene-2-deoxy-α-D-altropyranoside |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or bind to receptors, influencing various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, altering physiological responses.
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism likely involves apoptosis induction and interference with cell cycle progression.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study evaluated the effect of various compounds on the T3SS in pathogenic bacteria, revealing that similar trioxabicyclo compounds can significantly inhibit the secretion of virulence factors at concentrations around 50 μM . This suggests potential applications in developing new antibacterial agents targeting T3SS. -
Cytotoxic Effects :
In vitro assays demonstrated that compounds with similar structures could reduce cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis . While direct studies on this compound are needed, these findings indicate its potential utility in cancer therapy.
Research Findings
Recent literature highlights several aspects of the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol?
- Methodology : The synthesis of bicyclic ethers with amino and methoxy substituents typically involves multi-step pathways, such as cycloaddition reactions or ring-closing metathesis. For example, analogous bicyclic systems (e.g., 9-oxa-4-azatetracyclo derivatives) are synthesized via [3+2] cycloaddition of nitrones with activated alkenes, followed by selective functionalization . Key steps include:
- Use of chiral auxiliaries or catalysts to control stereochemistry.
- Protecting group strategies (e.g., Fmoc for amines) to prevent undesired side reactions during methoxy or phenyl group installation .
- Critical Consideration : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity, as competing pathways may yield isomeric byproducts.
Q. How can the stereochemistry of the bicyclic core be confirmed?
- Methodology : Employ X-ray crystallography for unambiguous determination of stereochemical configuration. For example, IUPAC guidelines recommend using descriptors like exo/endo or R/S for bicyclic systems . Complementary techniques include:
- NMR : NOE (Nuclear Overhauser Effect) experiments to assess spatial proximity of protons.
- Vibrational Circular Dichroism (VCD) : To resolve chiral centers in the absence of crystalline material .
Q. What safety protocols are essential during handling?
- Guidelines : While specific data for this compound are limited, general precautions for amino-methoxy derivatives include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Segregate as hazardous organic waste due to potential amine toxicity.
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?
- Methodology : Cross-validate using orthogonal techniques. For example:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies caused by adduct formation or isotopic patterns.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for protons near the methoxy or phenyl groups .
- Case Study : In similar bicyclic ethers, methoxy protons may exhibit unexpected splitting due to restricted rotation; variable-temperature NMR can clarify dynamic effects .
Q. What catalytic systems optimize the enantioselective synthesis of this compound?
- Methodology : Asymmetric organocatalysis or transition-metal catalysis (e.g., Ru or Pd complexes) can enhance enantiomeric excess (ee). For example:
- Organocatalysts : Proline derivatives for iminium ion activation in cyclization steps.
- Metal Catalysts : Chiral phosphine ligands with Pd(0) for Suzuki couplings to install the phenyl group .
- Key Reference : Advanced Synthesis & Catalysis highlights the use of heterogeneous catalysts for improved recyclability and reduced metal leaching .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- Analytical Monitoring : Use UPLC-MS to track decomposition products (e.g., hydrolysis of the methoxy group or oxidation of the amine) .
- Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard lab storage.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
